1H-Indazol-1-amine
Overview
Description
1H-Indazol-1-amine is a heterocyclic compound . It is an important part of many natural products and marketed drugs . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .
Synthesis Analysis
A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazole includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of 1H-Indazol-1-amine consists of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-Indazol-1-amine include N–N bond formation employing oxygen as the terminal oxidant . A new practical synthesis of 1H-indazole is presented .
Scientific Research Applications
Anticancer Activity
1H-Indazol-1-amine: derivatives have been evaluated for their antiproliferative activities against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and others. These compounds have shown promise in inhibiting tumor growth and proliferation .
Antihypertensive Properties
Indazole compounds are also explored for their potential in treating high blood pressure. Their unique structure allows them to act as antihypertensive agents, providing a new avenue for therapeutic intervention .
Antidepressant Effects
The structural motif of indazole is found in several marketed drugs with antidepressant properties. Research into 1H-Indazol-1-amine could lead to the development of new treatments for depression .
Anti-inflammatory Uses
These compounds have been studied for their anti-inflammatory capabilities, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antibacterial Applications
1H-Indazol-1-amine: derivatives exhibit antibacterial activity, making them candidates for developing new antibiotics to combat resistant bacterial strains .
Enzyme Inhibition
Some derivatives of 1H-Indazol-1-amine have been found to be potent inhibitors of enzymes like FGFR1, which plays a role in cell division and growth. This makes them valuable in designing drugs that target specific enzymes .
Hinge-Binding Fragment in Tyrosine Kinase Inhibitors
The 1H-indazole-3-amine structure serves as an effective hinge-binding fragment in tyrosine kinase inhibitors like Linifanib, which are used in targeted cancer therapies .
Mechanism of Action
Target of Action
The primary targets of 1H-Indazol-1-amine are tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
1H-Indazol-1-amine interacts with its targets, the tyrosine kinases, by binding effectively with the hinge region of these enzymes . This interaction inhibits the enzymatic activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they are involved in .
Biochemical Pathways
The inhibition of tyrosine kinases by 1H-Indazol-1-amine affects various biochemical pathways. For instance, it has been demonstrated that 1H-Indazol-1-amine can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Pharmacokinetics
The compound’s ability to bind effectively with the hinge region of tyrosine kinases suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1H-Indazol-1-amine’s action include the inhibition of cell growth and the induction of apoptosis . For example, one derivative of 1H-Indazol-1-amine exhibited a potent anti-proliferative activity against the K562 cell line .
Action Environment
The action, efficacy, and stability of 1H-Indazol-1-amine can be influenced by various environmental factors. For instance, the R1 substituent on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity of Hep-G2 . This indicates that the chemical environment of 1H-Indazol-1-amine can impact its biological activity.
Safety and Hazards
Future Directions
properties
IUPAC Name |
indazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-7-4-2-1-3-6(7)5-9-10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUZXDACSQYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472031 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazol-1-amine | |
CAS RN |
33334-08-6 | |
Record name | 1H-Indazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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